REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1[CH2:9][CH2:8][CH:7]([C:10]([CH3:12])=[CH2:11])[CH2:6][CH:5]=1.O>CN(C)C.C(Cl)Cl>[C:10]([CH:7]1[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1)([CH3:12])=[CH2:11]
|
Name
|
1-trimethylsilyloxy-4-isopropenyl-1-cyclohexene
|
Quantity
|
0.038 mol
|
Type
|
reactant
|
Smiles
|
C[Si](OC1=CCC(CC1)C(=C)C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
4.7 g (90% of theory) were obtained of a colorless oil which
|
Type
|
CUSTOM
|
Details
|
was reacted without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |